1-cyclopropyl-1H-imidazole-2-carboxylic acid
CAS No.:
Cat. No.: VC16009014
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8N2O2 |
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Molecular Weight | 152.15 g/mol |
IUPAC Name | 1-cyclopropylimidazole-2-carboxylic acid |
Standard InChI | InChI=1S/C7H8N2O2/c10-7(11)6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Standard InChI Key | NEQPAUNWVDEDNV-UHFFFAOYSA-N |
Canonical SMILES | C1CC1N2C=CN=C2C(=O)O |
Introduction
Synthesis and Production
Synthetic Routes
The synthesis of 1-cyclopropyl-1H-imidazole-2-carboxylic acid typically involves cyclization reactions followed by functional group modifications. A patented method (US5117004A) outlines a general approach for preparing disubstituted imidazole-2-carboxylic acids, which can be adapted for this compound . Key steps include:
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Cyclopropane Introduction: Reacting cyclopropylamine with glyoxal derivatives under controlled conditions to form the imidazole ring.
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Carboxylation: Oxidizing or hydrolyzing precursor groups to introduce the carboxylic acid moiety at the 2-position.
Reaction conditions are critical for yield optimization. For example, maintaining temperatures between 10°C and 60°C during acidification (using HCl or ) ensures efficient precipitation of the product . Purification often involves chromatography or recrystallization to achieve >95% purity.
Industrial-Scale Production
Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors and automated systems are employed to maintain precise control over reaction parameters, such as pH and temperature, minimizing by-products. A representative protocol involves:
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Reagents: Cyclopropylamine, glyoxal, and oxidizing agents (e.g., KMnO).
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Conditions: 12–24 hours at 80–100°C under inert atmosphere.
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features:
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Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Cyclopropyl Substituent: A strained three-membered carbon ring at the 1-position, contributing to unique electronic and steric effects.
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Carboxylic Acid Group: A -COOH group at the 2-position, enabling hydrogen bonding and salt formation.
The cyclopropyl group’s electron-withdrawing nature polarizes the imidazole ring, enhancing reactivity at the 4- and 5-positions.
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 152.15 g/mol | |
Solubility | Moderate in polar solvents (e.g., DMSO, methanol) | |
pKa (Carboxylic Acid) | ~2.5 (estimated) |
Chemical Reactivity
Functional Group Transformations
The carboxylic acid group undergoes typical reactions:
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Esterification: Reacting with methanol/HSO yields methyl 1-cyclopropyl-1H-imidazole-2-carboxylate.
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Amidation: Treatment with thionyl chloride followed by amines produces imidazole-2-carboxamides .
Ring-Opening Reactions
The cyclopropyl ring participates in strain-driven reactions:
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Acid-Catalyzed Ring Opening: Exposure to HBr generates bromoalkyl-substituted imidazoles, useful in further derivatization.
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Oxidative Cleavage: Ozonolysis breaks the cyclopropane ring, forming dicarboxylic acid derivatives .
Biological Activities and Applications
Enzyme Inhibition
The imidazole moiety coordinates with metal ions in enzyme active sites. Preliminary studies suggest inhibitory activity against:
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Cytochrome P450 Enzymes: Potentially modulating drug metabolism pathways.
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Histone Deacetylases (HDACs): Implications in epigenetic regulation and cancer therapy .
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1700–1720 cm (C=O stretch).
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NMR: NMR (DMSO-d): δ 1.2–1.4 (cyclopropane protons), δ 7.5 (imidazole H-4) .
Mass Spectrometry
Adduct | m/z | Predicted CCS (Ų) |
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[M+H] | 153.06586 | 134.3 |
[M+Na] | 175.04780 | 146.4 |
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